disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
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Overview
Description
Disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate is a complex organic compound belonging to the class of phosphatidylglycerols These compounds are characterized by the presence of glycerophosphoglycerols, where two fatty acids are bonded to the 1-glycerol moiety through ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate involves multiple steps The initial step typically includes the esterification of glycerol with octadec-9-enoic acid to form the intermediate compound This intermediate is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride under controlled conditions
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.
Reduction: Reduction reactions can occur at the phosphoryl group, leading to the formation of different phosphates.
Substitution: The compound can participate in substitution reactions, where one of the fatty acid chains can be replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphatidylglycerols.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the formulation of specialized industrial products, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: Another class of phospholipids with similar structural features but different fatty acid chains.
Phosphatidylethanolamine: Similar to phosphatidylglycerols but with an ethanolamine group instead of glycerol.
Phosphatidylserine: Contains a serine group and is involved in cell signaling and apoptosis.
Uniqueness
Disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate is unique due to its specific fatty acid composition and the presence of disodium ions. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C81H148Na2O17P2 |
---|---|
Molecular Weight |
1502.0 g/mol |
IUPAC Name |
disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C81H150O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b37-33-,38-34-,39-35-,40-36-;;/t76-,77-;;/m1../s1 |
InChI Key |
HRSSZYQZKAQQME-VXEUWOLISA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
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